![molecular formula C19H15N3O2S B5885556 N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)
N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP is a derivative of thieno[2,3-c]pyrazole, which has been shown to have anti-inflammatory and analgesic effects.
Mécanisme D'action
The exact mechanism of action of N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound also activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. Additionally, this compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that contribute to inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, and may be useful in the treatment of conditions such as arthritis and neuropathic pain. This compound has also been shown to have antioxidant effects and may be useful in the treatment of conditions associated with oxidative stress. Additionally, this compound has been shown to have antitumor effects and may be useful in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been characterized using various analytical techniques. This compound has been shown to have potent anti-inflammatory and analgesic effects in various animal models, making it a useful tool for studying the pathogenesis of inflammatory diseases and pain. However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. One area of interest is the development of more potent and selective analogs of this compound that may have improved therapeutic properties. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans. This compound may also have potential as a therapeutic agent for neurodegenerative diseases and bacterial infections, and further studies are needed to explore these potential applications. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological pathways.
Méthodes De Synthèse
The synthesis of N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves a multi-step process that starts with the reaction of 3-methylthiophene-2-carboxylic acid with phenylhydrazine to form the thieno[2,3-c]pyrazole ring. The resulting compound is then reacted with 3-hydroxybenzaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to increase yield and purity, and the compound has been characterized using various analytical techniques.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor effects in various in vitro and in vivo models. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antimicrobial activity and may be useful in the treatment of bacterial infections.
Propriétés
IUPAC Name |
N-(3-hydroxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-16-11-17(18(24)20-13-6-5-9-15(23)10-13)25-19(16)22(21-12)14-7-3-2-4-8-14/h2-11,23H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEKUAHIZAVEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=CC=C3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

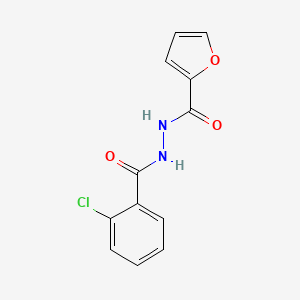

![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)
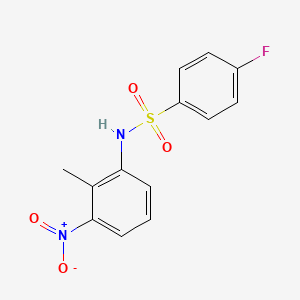
![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)
![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)

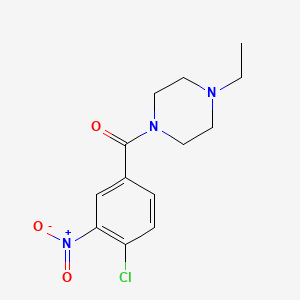
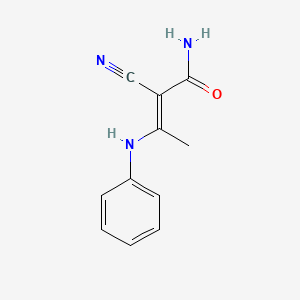
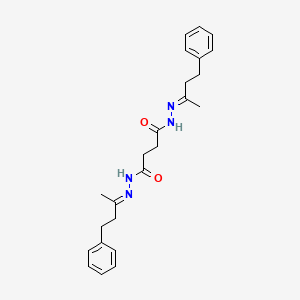
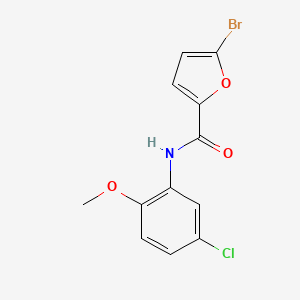
![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)
![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)